molecular formula C16H26F7NO B11985777 n-Dodecyl-2,2,3,3,4,4,4-heptafluorobutanamide CAS No. 2284-51-7

n-Dodecyl-2,2,3,3,4,4,4-heptafluorobutanamide

Cat. No.: B11985777
CAS No.: 2284-51-7
M. Wt: 381.37 g/mol
InChI Key: UTGSQSVMPFAJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Dodecyl-2,2,3,3,4,4,4-heptafluorobutanamide is a specialty chemical compound designed for advanced research applications. It features a unique molecular structure combining a long-chain n-dodecyl alkyl group with a heptafluorobutyl moiety, conferring distinct amphiphilic and surface-active properties. This structural motif suggests potential utility as a fluorinated surfactant or emulsifier in materials science, particularly in the development of coatings, films, and polymers where low surface energy and chemical resistance are desired. The presence of the perfluorinated segment is known to enhance thermal stability and lipid resistance, making compounds of this class candidates for investigation in creating oil- and water-repellent surfaces. In biomedical research, such fluorinated amphiphiles may be explored for their self-assembly characteristics, potentially forming micelles or other nanostructures for diagnostic or drug delivery platforms. Researchers can leverage this compound to study its specific interactions and performance in formulated products. Handle with appropriate safety precautions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2284-51-7

Molecular Formula

C16H26F7NO

Molecular Weight

381.37 g/mol

IUPAC Name

N-dodecyl-2,2,3,3,4,4,4-heptafluorobutanamide

InChI

InChI=1S/C16H26F7NO/c1-2-3-4-5-6-7-8-9-10-11-12-24-13(25)14(17,18)15(19,20)16(21,22)23/h2-12H2,1H3,(H,24,25)

InChI Key

UTGSQSVMPFAJMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Amidation via Carbodiimide-Mediated Coupling

A common method for synthesizing fluorinated amides involves activating carboxylic acids with carbodiimide reagents. In the patent CN113773323A, N,N'-carbonyldiimidazole (CDI) and imidazole hydrochloride are used to facilitate amide bond formation between a fluorinated carboxylic acid and an amine. For n-dodecyl-2,2,3,3,4,4,4-heptafluorobutanamide, this would entail:

  • Activation of heptafluorobutanoyl chloride : Reacting 2,2,3,3,4,4,4-heptafluorobutanoyl chloride with CDI in tetrahydrofuran (THF) to form the imidazolide intermediate.

  • Nucleophilic attack by n-dodecylamine : Introducing n-dodecylamine to the activated intermediate, yielding the target amide after purification.

Key parameters include temperature control (48–56°C for optimal activation), stoichiometric ratios (1:1.05 acid-to-CDI), and solvent selection (THF or dichloromethane). The patent reports yields exceeding 75% for analogous amides under these conditions.

Direct Aminolysis of Acid Chlorides

An alternative route involves the direct reaction of heptafluorobutanoyl chloride with n-dodecylamine in the presence of a base:
RfCOCl+C12H25NH2BaseRfCONHC12H25+HCl\text{R}_\text{f}COCl + \text{C}_{12}\text{H}_{25}\text{NH}_2 \xrightarrow{\text{Base}} \text{R}_\text{f}CONH\text{C}_{12}\text{H}_{25} + \text{HCl}
Here, Rf denotes the heptafluorobutyl group. Triethylamine or pyridine is typically employed to neutralize HCl, driving the reaction to completion. This method is less labor-intensive than CDI-mediated coupling but may require stringent moisture control to prevent hydrolysis of the acid chloride.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent polarity : Non-polar solvents like hexane favor slower, more controlled reactions, whereas polar aprotic solvents (e.g., THF) enhance reagent solubility and reaction rates.

  • Temperature : Elevated temperatures (50–60°C) accelerate activation steps but risk side reactions such as epimerization or decomposition. The patent CN113773323A specifies 48–56°C as optimal for CDI-mediated amidation.

Purification Techniques

Post-synthesis purification often involves:

  • Column chromatography : Silica gel columns with hexane/acetone (50:50 v/v) eluents effectively separate fluorinated amides from unreacted starting materials.

  • Recrystallization : Isopropanol or ethyl acetate recrystallization yields high-purity products (>95%), as demonstrated in analogous syntheses.

Analytical Validation and Challenges

Spectroscopic Characterization

  • ¹⁹F NMR : The heptafluorobutyl group exhibits distinct signals between -75 to -125 ppm, confirming substitution patterns.

  • LC-MS : High-resolution mass spectrometry validates molecular weight (MW 381.37) and detects impurities .

Chemical Reactions Analysis

Types of Reactions

n-Dodecyl-2,2,3,3,4,4,4-heptafluorobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Dodecyl-2,2,3,3,4,4,4-heptafluorobutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Dodecyl-2,2,3,3,4,4,4-heptafluorobutanamide is primarily related to its ability to interact with biological membranes and proteins. The dodecyl chain allows it to integrate into lipid bilayers, while the heptafluorobutanamide group can form hydrogen bonds and other interactions with protein residues. This dual functionality makes it useful in studying membrane dynamics and protein-lipid interactions .

Comparison with Similar Compounds

(a) Pyridinyl Heptafluorobutanamides

  • Application: Demonstrated vapor-phase insecticidal activity against Anopheles mosquitoes, outperforming DEET in repellency assays . Key Difference: The aromatic pyridinyl group enhances bioactivity for insecticidal applications compared to aliphatic chains.

(b) Branched Alkyl Derivatives

  • Application: Uranium extraction from nitric acid media. DEHFBA exhibits superior irradiation stability and extraction efficiency (distribution ratio >10 at low acidity) compared to non-fluorinated analogs like DEHBA and TBP . Key Difference: Branched alkyl chains improve radiolytic stability and metal ion coordination.

(c) Aromatic Substituted Derivatives

  • N-(3-Acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide (CAS 333396-89-7): Structure: Aromatic acetylphenyl substituent. Key Difference: The acetylphenyl group introduces π-π stacking interactions, altering solubility and reactivity.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. logP* Key Property
n-Dodecyl-2,2,3,3,4,4,4-heptafluorobutanamide C₁₆H₂₆F₇NO 381.38 2284-51-7 ~6.5† High lipophilicity; thermal stability
Heptafluorobutanamide (base compound) C₄H₂F₇NO 213.05 662-50-0 1.30‡ Density: 1.594 g/cm³
DEHFBA C₁₆H₂₀F₇NO₂ 403.33 N/A N/A Uranium extraction efficiency >10
N-(3-Chlorophenyl)-heptafluorobutanamide C₁₀H₅ClF₇NO 329.60 106376-36-7 4.11 Moderate hydrophobicity

*logP values estimated via computational methods or experimental data.
†Predicted based on alkyl chain length.
‡Experimentally derived .

Structural and Application Contrasts

  • Lipophilicity: The n-dodecyl chain in the target compound increases logP significantly (~6.5) compared to heptafluorobutanamide (logP ~1.3), enhancing membrane permeability and non-polar solvent compatibility .
  • Thermal Stability: Fluorinated alkyl chains (e.g., in DEHFBA) resist degradation under irradiation, unlike non-fluorinated analogs .
  • Bioactivity : Pyridinyl derivatives show insecticidal activity, while uranium extraction is unique to branched alkyl variants .

Research Findings and Industrial Relevance

  • Synthesis : Heptafluorobutanamides are synthesized via acyl chloride reactions with amines, as described by Tsikolia et al. .

Biological Activity

n-Dodecyl-2,2,3,3,4,4,4-heptafluorobutanamide (also known as DTXSID00895973) is a per- and polyfluoroalkyl substance (PFAS) that has garnered attention due to its unique chemical properties and potential biological activities. This compound is characterized by a long hydrophobic dodecyl chain and a heptafluorobutanamide moiety, which contribute to its surfactant properties and interactions with biological systems.

The molecular structure of this compound can be summarized as follows:

  • Molecular Formula : C12H18F7N
  • Molecular Weight : 383.26 g/mol
  • CAS Number : 2284-51-7

The presence of fluorinated carbon chains enhances the stability and hydrophobicity of the molecule, making it resistant to degradation in environmental settings.

Interaction with Nuclear Receptors

Recent studies have indicated that PFAS compounds, including this compound, exhibit significant interactions with various nuclear receptors (NRs). These receptors play critical roles in regulating gene expression related to metabolism, development, and homeostasis.

Table 1: Binding Affinity of this compound to Nuclear Receptors

Nuclear ReceptorBinding Affinity (kcal/mol)Activity Type
AR-8.55Antagonist
ER-7.53Weak Binder
GR-9.10Antagonist
PPARA-41.78Strong Binder
RXRANot predicted-

These interactions suggest that this compound may disrupt normal endocrine functions by acting as an antagonist or weak binder to these receptors .

Toxicological Studies

Toxicological assessments have revealed that exposure to PFAS compounds can lead to a range of adverse health effects. A study highlighted that certain PFASs can trigger allergic responses in sensitized models. This raises concerns about the potential immunotoxicity of this compound .

Case Study: Allergic Response Induction

In a controlled study involving sensitized mice exposed to DTXSID00895973:

  • Objective : To assess the immunotoxic potential of the compound.
  • Method : Mice were sensitized with pentadecylcatechol prior to exposure.
  • Findings : Significant allergic reactions were observed post-exposure.

This case study underscores the need for further investigation into the immunological impacts of this compound.

Environmental Impact

As a member of the PFAS family, this compound is persistent in the environment and poses risks to both human health and ecological systems. Its resistance to biodegradation means it can accumulate in soils and water bodies.

Table 2: Environmental Persistence of PFAS Compounds

CompoundHalf-Life (Years)Bioaccumulation Potential
This compound>5High
Perfluorooctanoic acid (PFOA)3-5Moderate
Perfluorooctane sulfonate (PFOS)5+High

The persistence of this compound necessitates regulatory scrutiny and monitoring in environmental contexts.

Q & A

Q. What are the established synthetic routes for n-dodecyl-2,2,3,3,4,4,4-heptafluorobutanamide, and how can reaction yields be optimized?

The compound is synthesized via amidation reactions involving fluorinated intermediates. For example, heptafluorobutanamide derivatives are typically prepared using urea or 2-aminopyridine as reagents, though reported yields are low (16–25%) . Optimization strategies include:

  • Catalyst screening : Testing phase-transfer catalysts or fluorophilic reagents to enhance reactivity.
  • Temperature control : Gradual heating to avoid decomposition of fluorinated intermediates.
  • Purification methods : Using column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product efficiently.

Q. How can the purity and structural identity of this compound be validated experimentally?

Key analytical methods include:

  • Gas Chromatography (GC) : Utilize a VF-5MS capillary column (30 m × 0.25 mm × 0.25 μm) with helium carrier gas and a temperature ramp (60°C to 270°C) to resolve fluorinated byproducts .
  • Nuclear Magnetic Resonance (NMR) : Compare 19F^{19}\text{F} and 1H^{1}\text{H} NMR spectra with reference data to confirm CF3_3 and CF2_2 group environments .
  • Mass Spectrometry : Validate the molecular ion peak at m/z 213.055 (C4_4H2_2F7_7NO) for the heptafluorobutanamide core .

Q. What are the critical physical properties of this compound, and how do they influence laboratory handling?

Key properties include:

  • Melting Point : 102–106°C (pure form), requiring storage below 25°C to prevent clumping .
  • Vapor Pressure : 30.1 mmHg at 25°C, necessitating use in fume hoods to avoid inhalation .
  • Hydrophobicity : High logP due to the dodecyl chain; dissolve in fluorinated solvents (e.g., perfluorooctane) for homogeneous reactions .

Advanced Research Questions

Q. How can this compound be applied in designing fluorinated polymers or semiconductors?

The dodecyl chain and heptafluorobutane group enable:

  • Self-assembly : The hydrophobic perfluoroalkyl segment promotes micelle formation in aqueous systems, useful for drug delivery .
  • Organic Electronics : As a side chain in naphthalene diimide derivatives, it enhances charge transport in thin-film transistors by inducing π-stacking with minimized steric hindrance .
  • Polymer Crosslinking : Participate in metathesis reactions with acrylates to synthesize fluorinated elastomers (e.g., Scheme 2 in ).

Q. How can researchers resolve discrepancies in reported synthesis yields or analytical data?

Contradictions in data (e.g., low yields in vs. high-purity commercial samples ) may arise from:

  • Impurity profiles : Use GC-MS to identify unreacted starting materials or fluorinated byproducts.
  • Batch variability : Compare COA (Certificate of Analysis) documentation across suppliers .
  • Reagent quality : Ensure anhydrous conditions and high-purity fluorine sources to minimize side reactions.

Q. What methodologies assess the thermal and chemical stability of this compound under experimental conditions?

Stability studies require:

  • Thermogravimetric Analysis (TGA) : Monitor decomposition above 200°C, correlating with the boiling point (predicted 105–140°C) .
  • Accelerated Aging : Expose samples to UV light or humidity (40°C/75% RH) to evaluate hydrolytic stability of the amide bond .
  • NMR Stability Tests : Track peak shifts in 19F^{19}\text{F} spectra after prolonged storage to detect degradation.

Methodological Tables

Table 1 : Key Analytical Parameters for GC Characterization

Column TypeActive PhaseDimensionsCarrier GasTemperature Ramp
CapillaryVF-5MS30 m × 0.25 mm × 0.25 μmHe60°C → 270°C (5°C/min)

Table 2 : Thermal Properties

PropertyValueMethod
Melting Point102–106°CDSC
Vapor Pressure30.1 mmHg (25°C)ASTM E1194
Flash Point17.3°CClosed-cup tester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.